molecular formula C11H10F2N2 B1660525 2,2-Difluoro-2-(quinolin-8-YL)ethanamine CAS No. 780769-67-7

2,2-Difluoro-2-(quinolin-8-YL)ethanamine

Cat. No.: B1660525
CAS No.: 780769-67-7
M. Wt: 208.21
InChI Key: ZBCHYOUHRRLWEV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(quinolin-8-yl)ethanamine (molecular formula: C₁₁H₁₀F₂N₂) is a fluorinated ethanamine derivative featuring a quinolin-8-yl substituent. The geminal difluoro group at the ethanamine backbone enhances metabolic stability and influences electronic properties, which is critical for pharmacological applications .

Properties

CAS No.

780769-67-7

Molecular Formula

C11H10F2N2

Molecular Weight

208.21

IUPAC Name

2,2-difluoro-2-quinolin-8-ylethanamine

InChI

InChI=1S/C11H10F2N2/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9/h1-6H,7,14H2

InChI Key

ZBCHYOUHRRLWEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2

Origin of Product

United States

Scientific Research Applications

1.1. Acetylcholinesterase Inhibition

Research indicates that compounds structurally similar to 2,2-Difluoro-2-(quinolin-8-YL)ethanamine may serve as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease (AD). A study highlighted the significance of AChE inhibition in AD treatment, where various compounds were screened for their binding affinities to AChE. The findings suggest that derivatives of quinoline, including those featuring difluoromethyl groups, can enhance inhibitory activity against AChE, offering a promising avenue for developing new therapeutic agents for AD .

1.2. SERCA Modulation

Another area of interest is the modulation of Sarcoplasmic Reticulum Ca²⁺ ATPase (SERCA), which plays a crucial role in calcium homeostasis and muscle contraction. Compounds like this compound have been explored for their ability to modulate SERCA activity, potentially leading to therapeutic strategies for diseases related to calcium dysregulation .

2.1. Fluorinated Building Blocks

The compound serves as a versatile building block in synthetic organic chemistry due to its unique fluorinated properties. It can be utilized in various reactions to introduce difluoromethyl groups into target molecules. For instance, a study demonstrated a visible-light-induced decarboxylative difluoroarylmethylation reaction using potassium 2,2-difluoro-2-arylacetate as a reagent, showcasing the utility of difluorinated compounds in constructing complex molecular architectures .

2.2. Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives from this compound has been investigated extensively. These derivatives are valuable in pharmaceutical research due to their diverse biological activities. The compound can undergo various transformations to yield derivatives with enhanced pharmacological profiles .

3.1. Antimicrobial Activity

Preliminary studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The biological evaluation of compounds derived from this compound has shown promise against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Data Summary Table

Application AreaDescriptionReferences
Medicinal ChemistryPotential AChE inhibitors for Alzheimer's treatment
SERCA ModulationModulators for calcium homeostasis and muscle contraction
Synthetic ApplicationsBuilding block for fluorinated compounds and quinoline derivatives
Biological EvaluationsAntimicrobial activity against various bacterial strains

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Difluoroethanamine Derivatives

Compound Name Substituent Key Features Biological Activity References
2,2-Difluoro-2-(quinolin-8-yl)ethanamine Quinolin-8-yl Enhanced aromatic interactions, high F content Not explicitly reported
2,2-Difluoro-2-(pyridin-2-yl)ethanamine Pyridin-2-yl Smaller aromatic system, improved solubility nNOS inhibitor (IC₅₀ < 100 nM)
2,2-Difluoro-2-(3-fluorophenyl)ethanamine 3-Fluorophenyl Lipophilic, electron-withdrawing F Precursor to bioactive inhibitors
2-(Quinolin-8-yloxy)ethanamine Quinolin-8-yloxy Ether linkage, reduced rigidity Intermediate in drug synthesis
N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine Quinolin-8-yl + pyrazolyl Hybrid structure with dual pharmacophores Acetylcholinesterase inhibition

Key Observations :

  • Fluorine Positioning: Geminal difluoro groups (as in the target compound) increase metabolic stability compared to monofluoro analogs .
  • Hybrid Structures: Compounds like N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine demonstrate the utility of combining quinolinyl with heterocyclic groups for multitarget activity .

Pharmacological and Physicochemical Properties

  • Bioavailability : Fluorinated ethanamines generally exhibit improved oral bioavailability due to enhanced metabolic stability. For example, pyridinyl-substituted analogs show >80% bioavailability in rodent models .
  • Selectivity: The quinolin-8-yl group may improve selectivity for enzymes with hydrophobic binding pockets (e.g., kinases or P-glycoprotein) compared to phenyl or pyridinyl groups .
  • Solubility: Quinolinyl derivatives are less water-soluble than pyridinyl analogs, as evidenced by the need for co-solvents in biological assays .

Case Studies of Analogous Compounds

  • Anticancer Activity: Platinum(II) complexes with quinolin-8-yl-benzimidazole ligands (e.g., [PtII(N,N-dimethyl-2-[2-(quinolin-8-yl)-1H-benzimidazol-1-yl]ethanamine)Cl₂]) demonstrate 77% cell viability inhibition at 10 μM, suggesting the quinolinyl moiety enhances DNA intercalation .
  • P-gp Inhibition : Hybrid compounds like 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one show dual P-gp inhibition and cytotoxic effects, highlighting the importance of the ethanamine linker .

Preparation Methods

Reductive Amination of Difluoroacetophenone Derivatives

A widely cited approach involves reductive amination of quinoline-8-carbaldehyde derivatives with difluoroethylamine precursors. This method, adapted from techniques in US20110060167A1, proceeds via:

  • Quinoline-8-carbaldehyde synthesis : Friedel-Crafts acylation of quinoline with chloroacetyl chloride, followed by fluorination using diethylaminosulfur trifluoride (DAST).
  • Condensation with 2,2-difluoroethylamine : The aldehyde reacts with 2,2-difluoroethylamine (synthesized via LiAlH₄ reduction of ethyl difluoroacetamide) in the presence of sodium cyanoborohydride.

Reaction conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Temperature: 0–25°C
  • Yield: 60–75% after column chromatography

This method benefits from scalability but requires strict moisture control to prevent aldehyde oxidation.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the moderate reactivity of halogenated quinolines at the 8-position. As detailed in CN104098444A, 8-bromoquinoline undergoes substitution with 2,2-difluoroethylamine under high-temperature conditions:

Procedure :

  • 8-Bromoquinoline preparation : Direct bromination of quinoline using N-bromosuccinimide (NBS) in acetic acid.
  • Substitution reaction : Heating 8-bromoquinoline with excess 2,2-difluoroethylamine (2.5 equiv) in dimethylacetamide (DMAc) at 120°C for 24 hours.

Key parameters :

  • Catalyst: None (thermal activation)
  • Yield: 40–55%
  • Limitations: Competing side reactions at other quinoline positions reduce efficiency.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Buchwald-Hartwig amination, as exemplified in US8802673B2, to couple 8-bromoquinoline with preformed 2,2-difluoroethylamine:

Optimized protocol :

  • Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene at 110°C for 12 hours
  • Yield : 70–85%

This method offers superior regioselectivity and milder conditions compared to NAS but incurs higher costs due to palladium catalysts.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) Scalability
Reductive Amination High atom economy Moisture-sensitive intermediates 60–75 Moderate
NAS Low catalyst cost Low regioselectivity 40–55 Limited
Buchwald-Hartwig Excellent selectivity Expensive catalysts 70–85 High

Key observations :

  • Industrial-scale production favors reductive amination for cost-effectiveness, despite moderate yields.
  • Research-scale syntheses prioritize Buchwald-Hartwig coupling for reproducibility.

Industrial-Scale Considerations

Solvent and Reagent Optimization

Large-scale batches (>1 kg) require:

  • Solvent recycling : THF recovery via distillation reduces costs in reductive amination.
  • Catalyst recovery : Palladium scavengers (e.g., SiliaBond Thiol) reclaim >90% Pd from coupling reactions.

Purification Strategies

  • Crystallization : Difluoroethylamine derivatives exhibit poor crystallinity, necessitating preparative HPLC for >95% purity.
  • Distillation : High-vacuum distillation (0.1 mmHg) isolates the amine from unreacted quinoline.

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2-(quinolin-8-yl)ethanamine, and what parameters critically influence reaction yields?

  • Methodological Answer : The compound is synthesized via reductive amination between an aldehyde precursor (e.g., quinoline-8-carbaldehyde) and 2,2-difluoroethanamine derivatives. Key steps include:
  • Reductive Amination : Use of NaHB(OAc)₃ as a reducing agent in THF at room temperature (55% yield over two steps) .
  • Protection/Deprotection : Boc-protection of intermediates followed by catalytic hydrogenation (Pd(OH)₂/C, H₂, 60°C) to remove benzyl groups and reduce pyridinyl moieties (60% yield) .
  • Azide Reduction : For fluorinated analogs, NaN₃ in DMSO at 110°C followed by hydrogenation under acidic conditions achieves high yields (e.g., 90% for 2,2-difluoro-2-(3-fluorophenyl)ethanamine) .
    Critical Parameters : Solvent choice (THF vs. DMSO), catalyst loading (Pd(OH)₂/C), and reaction temperature.

Q. How is structural confirmation and purity assessment performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR to confirm difluoro group integrity; ¹H/¹³C NMR for quinoline ring substitution patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, particularly for analogs like N-[2,2-difluoro-2-(pyridin-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide .
  • HPLC-MS : Quantifies purity (>97% by GC) and detects side products from incomplete hydrogenation .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations guide the design of fluorinated quinoline derivatives?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Electronic Properties : DFT predicts fluorine’s electron-withdrawing effects on quinoline’s HOMO-LUMO gap, influencing binding affinity in enzyme inhibition (e.g., neuronal nitric oxide synthase) .
  • Reactivity Insights : Solvent effects (polarizable continuum models) and transition-state geometries optimize synthetic routes .

Q. How can contradictory catalytic hydrogenation yields for intermediates be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 90% for fluorinated intermediates) arise from:
  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd catalysts. Pre-purification via silica gel chromatography mitigates this .
  • Substrate Steric Effects : Bulky quinoline substituents hinder hydrogenation; elevated temperatures (70–80°C) improve kinetics .
  • Acidic Conditions : HCl/MeOH (1:1) during deprotection enhances protonation of amine intermediates, reducing side reactions .

Q. What is the role of the quinoline moiety in biological activity, and how can structure-activity relationship (SAR) studies be optimized?

  • Methodological Answer :
  • Binding Interactions : Quinoline’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., nNOS inhibition) .
  • Fluorine Substitution : Difluoro groups enhance metabolic stability and modulate pKa of the ethanamine moiety, improving blood-brain barrier permeability .
  • SAR Optimization :
  • Positional Scanning : Replace quinoline-8-yl with isosteres (e.g., isoquinoline) to assess steric/electronic effects .
  • Pharmacophore Modeling : Align fluorine atoms with hydrophobic enzyme pockets using docking simulations (e.g., AutoDock Vina) .

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